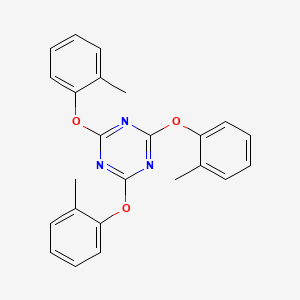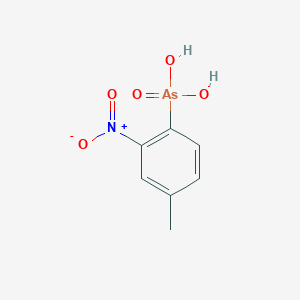
3-Nitro-p-toluenearsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-p-toluenearsonic acid is an organic compound with the molecular formula C7H8AsNO5 It is characterized by the presence of a nitro group (-NO2) and an arsonic acid group (-AsO3H2) attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-p-toluenearsonic acid typically involves the nitration of p-toluenearsonic acid. The reaction is carried out by treating p-toluenearsonic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the para position of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as crystallization and filtration, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-p-toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Reduction: The arsonic acid group can be reduced to an arsonous acid group (-AsO2H).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (RNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-amino-p-toluenearsonic acid.
Reduction: The major product is 3-nitro-p-toluenearsonous acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-Nitro-p-toluenearsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-p-toluenearsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can also form complexes with metal ions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
p-Toluenearsonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenearsonic acid: Similar structure but lacks the methyl group on the toluene ring.
4-Nitro-p-toluenearsonic acid: The nitro group is positioned differently, affecting its reactivity and properties.
Uniqueness
3-Nitro-p-toluenearsonic acid is unique due to the presence of both a nitro group and an arsonic acid group on the same molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5410-35-5 |
|---|---|
Molecular Formula |
C7H8AsNO5 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
(4-methyl-2-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
VYKGJZJXPJXQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


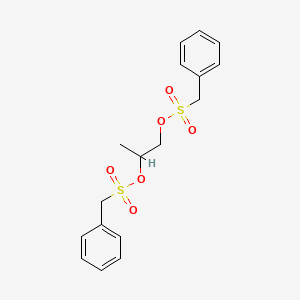
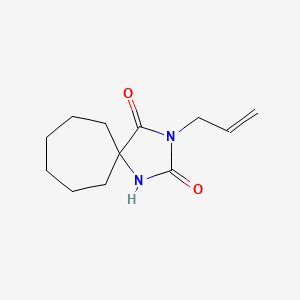
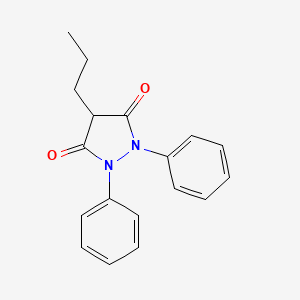
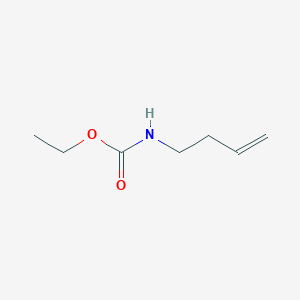
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
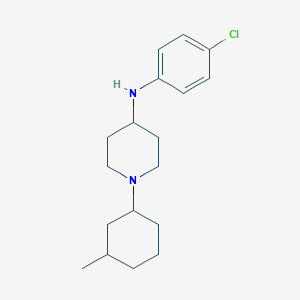
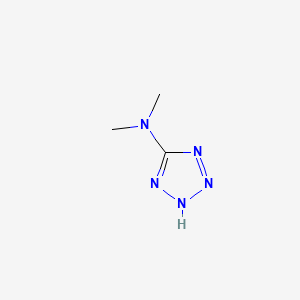

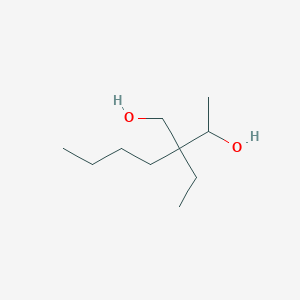

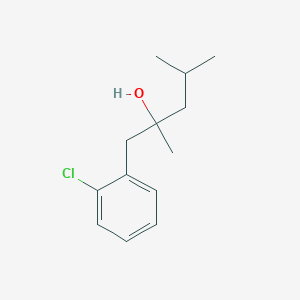
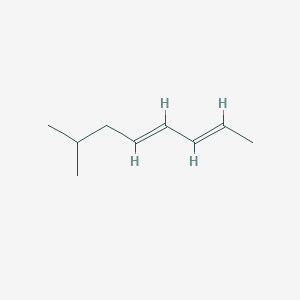
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
